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Compound of Interest

Compound Name: 3-Chloro-5-fluoro-2-vinylpyridine

CAS No.: 1374652-40-0

Cat. No.: B580647

Get Quote

A Note on the Subject Compound:

Initial research into the specific intermediate 3-Chloro-5-fluoro-2-vinylpyridine did not yield

sufficient data to construct a detailed application guide. However, extensive information is

available for a closely related and highly relevant intermediate, 3-Chloro-2-fluoro-5-

(trifluoromethyl)pyridine. This compound shares key structural motifs—a halogenated pyridine

core—and serves as an excellent, well-documented exemplar for the principles of using such

intermediates in modern drug discovery and materials science. This guide will, therefore, focus

on 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine as the primary subject to deliver scientifically

robust and actionable insights.
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Introduction: The Architectural Value of Fluorinated
Pyridines
In the landscape of modern chemical synthesis, the strategic selection of building blocks is

paramount to the efficient construction of complex molecular targets. Fluorinated pyridine

derivatives, such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, have emerged as

exceptionally valuable intermediates.[1] Their utility stems from a unique combination of a

stable aromatic core, strategically positioned reactive handles (halogens), and the modulating

effects of fluorine and trifluoromethyl groups.[1][2]

The presence of fluorine atoms in drug candidates is known to enhance metabolic stability,

binding affinity, and lipophilicity, making fluorinated heterocycles a cornerstone of contemporary

medicinal chemistry.[2][3] This guide provides an in-depth exploration of 3-Chloro-2-fluoro-5-

(trifluoromethyl)pyridine, detailing its properties, synthetic utility, and protocols for its

application.

Physicochemical & Reactivity Profile
Understanding the inherent properties of an intermediate is critical to predicting its behavior

and designing successful synthetic routes. The strategic arrangement of substituents on the

pyridine ring governs its reactivity.

Table 1: Physicochemical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Property Value Source

CAS Number 72537-17-8 [4]

Molecular Formula C₆H₂ClF₄N [4]

Molecular Weight 199.53 g/mol [4]

Appearance Liquid [4]

Boiling Point 50-55 °C at 11 mmHg [4]

Melting Point 16-20 °C [4]

Density 1.524 g/mL at 25 °C [4]
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| Refractive Index | n20/D 1.433 |[4] |

The reactivity of this intermediate is dictated by its distinct functional groups:

Pyridine Ring: A nitrogenous heterocycle that can be protonated or coordinated to metals.

Chloro Group (C3): A versatile leaving group, making this position the primary site for

nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling

reactions.

Fluoro Group (C2): Strongly electron-withdrawing, it activates the ring for nucleophilic attack

and can also serve as a leaving group under specific conditions, though it is generally less

labile than chlorine.

Trifluoromethyl Group (C5): A potent electron-withdrawing group that significantly influences

the electronic properties of the ring, enhancing its susceptibility to nucleophilic attack. It is

also a key pharmacophore for improving metabolic stability in drug candidates.[1]

Caption: Reactivity sites of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.

Core Applications & Synthetic Strategy
This intermediate is primarily used in the synthesis of pharmaceuticals and agrochemicals.[5][6]

The differential reactivity of the C-Cl and C-F bonds allows for sequential, site-selective

functionalization, enabling the construction of complex molecular architectures from a single,

versatile starting material.[1]

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-
Hartwig)
The C3-Cl bond is the most common site for derivatization. Palladium-catalyzed cross-coupling

reactions are highly effective for forming new carbon-carbon or carbon-nitrogen bonds at this

position.

Causality Behind Experimental Choices:
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Catalyst Selection: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is chosen for its

proven efficacy in activating aryl chlorides.

Base: A mild inorganic base like K₂CO₃ or Cs₂CO₃ is used to facilitate the transmetalation

step without promoting unwanted side reactions, such as hydrolysis of the fluoro or

trifluoromethyl groups.

Solvent: A polar aprotic solvent system, often a mixture like Dioxane/Water, is selected to

ensure solubility of both the organic and inorganic reagents.

Caption: General workflow for a Suzuki cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, amplified by the three electron-withdrawing

substituents, makes it highly susceptible to SNAr. Nucleophiles such as amines, alkoxides, or

thiolates will preferentially displace the more labile chloride at the C3 position.

Causality Behind Experimental Choices:

Nucleophile: The choice of nucleophile (e.g., a primary amine for amination) dictates the

transformation.

Solvent: A polar aprotic solvent like DMSO or DMF is ideal for SNAr as it solvates the cation

of the nucleophilic salt while leaving the anion reactive.

Temperature: Elevated temperatures are often required to overcome the activation energy

for breaking the C-Cl bond.

Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-2-fluoro-5-
(trifluoromethyl)pyridine
This protocol is adapted from established industrial methods involving a halogen exchange

(HALEX) reaction.[6]

Objective: To synthesize the title compound from 2,3-dichloro-5-(trichloromethyl)pyridine.
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Materials:

2,3-dichloro-5-(trichloromethyl)pyridine

Anhydrous Hydrogen Fluoride (aHF)

High-pressure reactor (e.g., Hastelloy C autoclave)

Scrubbing system for acidic gases

Procedure:

Charge the high-pressure reactor with 2,3-dichloro-5-(trichloromethyl)pyridine.

Seal the reactor and ensure the system is leak-proof.

Cool the reactor and carefully introduce a stoichiometric excess of anhydrous hydrogen

fluoride (aHF). [CAUTION: aHF is extremely corrosive and toxic. Handle with extreme care in

a specialized fume hood with appropriate personal protective equipment (PPE)].

Heat the reactor to a temperature of 170–200 °C. The internal pressure will rise significantly

(e.g., >200 psig).[6]

Maintain the reaction at temperature with vigorous stirring for several hours, monitoring the

pressure.

After the reaction is complete, cool the reactor to ambient temperature.

Slowly vent the excess aHF and byproduct HCl gas through a caustic scrubber system.

Carefully open the reactor and collect the crude product.

Purify the crude liquid via fractional distillation under reduced pressure to yield pure 3-

Chloro-2-fluoro-5-(trifluoromethyl)pyridine.[4]

Trustworthiness: This protocol is based on a well-established industrial process.[6] The self-

validating aspect lies in the monitoring of pressure during the reaction, which indicates the
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consumption of reagents, and the final purification by distillation, where the boiling point serves

as a key indicator of product identity and purity.[4]

Protocol 2: General Procedure for Suzuki Cross-
Coupling
Objective: To couple an aryl boronic acid at the C3 position of the title compound.

Materials:

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (1.0 eq)

Aryl boronic acid (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

Potassium Carbonate (K₂CO₃) (2.0 eq)

1,4-Dioxane

Deionized Water

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

To a Schlenk flask, add 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, the aryl boronic acid,

and K₂CO₃.

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

Stir the mixture and heat to 90 °C in an oil bath.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-

12 hours.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and

concentrate under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel to obtain the desired

3-aryl-2-fluoro-5-(trifluoromethyl)pyridine.

Safety & Handling
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound is a flammable liquid and should

be handled with care.[4] It is classified as an irritant to the skin, eyes, and respiratory system.

[4] Always handle in a well-ventilated fume hood with appropriate PPE, including safety

goggles, gloves, and a lab coat.

Reagents: Many reagents used in its synthesis and subsequent reactions are hazardous.

Anhydrous HF is acutely toxic and corrosive.[6] Palladium catalysts can be toxic and

pyrophoric. Always consult the Safety Data Sheet (SDS) for each chemical before use.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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